molecular formula C21H28N6S2 B14962501 [4-amino-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-yl]methyl cyclohexyl(methyl)carbamodithioate

[4-amino-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-yl]methyl cyclohexyl(methyl)carbamodithioate

Cat. No.: B14962501
M. Wt: 428.6 g/mol
InChI Key: MFGZBRIMLYNCMR-UHFFFAOYSA-N
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Description

[4-amino-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-yl]methyl cyclohexyl(methyl)carbamodithioate is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the triazine ring, quinoline moiety, and carbamodithioate group makes it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-amino-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-yl]methyl cyclohexyl(methyl)carbamodithioate typically involves multiple steps. One common approach is to start with the preparation of the 3,4-dihydroquinoline derivative, followed by the introduction of the triazine ring and the carbamodithioate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-amino-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-yl]methyl cyclohexyl(methyl)carbamodithioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, [4-amino-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-yl]methyl cyclohexyl(methyl)carbamodithioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for further investigation.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its unique combination of functional groups allows it to interact with multiple molecular targets, making it a versatile candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [4-amino-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-yl]methyl cyclohexyl(methyl)carbamodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazine ring and quinoline moiety play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydroquinolin-2-one derivatives: These compounds share the quinoline moiety and exhibit similar biological activities.

    Triazine-based compounds: These compounds have the triazine ring and are used in various applications, including herbicides and pharmaceuticals.

Uniqueness

What sets [4-amino-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-yl]methyl cyclohexyl(methyl)carbamodithioate apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and biological activities. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H28N6S2

Molecular Weight

428.6 g/mol

IUPAC Name

[4-amino-6-(3,4-dihydro-2H-quinolin-1-yl)-1,3,5-triazin-2-yl]methyl N-cyclohexyl-N-methylcarbamodithioate

InChI

InChI=1S/C21H28N6S2/c1-26(16-10-3-2-4-11-16)21(28)29-14-18-23-19(22)25-20(24-18)27-13-7-9-15-8-5-6-12-17(15)27/h5-6,8,12,16H,2-4,7,9-11,13-14H2,1H3,(H2,22,23,24,25)

InChI Key

MFGZBRIMLYNCMR-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=S)SCC2=NC(=NC(=N2)N3CCCC4=CC=CC=C43)N

Origin of Product

United States

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